molecular formula C9H13NO B6241726 rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 2753004-97-4

rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile

Cat. No. B6241726
CAS RN: 2753004-97-4
M. Wt: 151.2
InChI Key:
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Description

Rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile, also known as Rac-2-HMB, is an organic compound used in scientific research. It is a chiral molecule with a bicyclic structure, and it is a derivative of the cyclic lactone, 2-hydroxy-2-methylbicyclo[2.2.1]heptane-2-carbonitrile. Rac-2-HMB has been used in the synthesis of various compounds, including pharmaceuticals and other organic compounds. It has also been studied for its potential medicinal applications and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has been used in various scientific research applications, including the synthesis of pharmaceuticals and other organic compounds. It has also been studied for its potential medicinal applications and as an intermediate in the synthesis of other compounds. rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has been studied for its anti-inflammatory and anti-allergic properties, and it has been used in the synthesis of various drugs, including anti-cancer drugs and anti-fungal agents. Additionally, it has been used in the synthesis of various polymers and other materials.

Mechanism of Action

Rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has been studied for its potential medicinal applications. It has been found to have anti-inflammatory and anti-allergic properties, and it has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of certain pro-inflammatory genes. Additionally, it has been found to inhibit the release of histamine and other mediators of allergic reactions. The mechanism of action is not fully understood, but it is believed to be related to its ability to interact with certain enzymes and receptors, as well as its ability to bind to certain proteins.
Biochemical and Physiological Effects
rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has been studied for its potential medicinal applications. It has been found to have anti-inflammatory and anti-allergic properties, and it has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of certain pro-inflammatory genes. Additionally, it has been found to inhibit the release of histamine and other mediators of allergic reactions. rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has also been found to possess anti-oxidant properties, and it has been found to inhibit the formation of free radicals.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several advantages for use in laboratory experiments. It is a chiral molecule, which means that it can be used to synthesize compounds with specific stereochemical properties. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is a relatively unstable compound, and it is sensitive to light and heat. Therefore, it must be handled with care and stored in a dark, cool place.

Future Directions

There are several potential future directions for research involving rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile. One potential direction is the development of new methods for the synthesis of rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile and other related compounds. Additionally, further research is needed to understand the mechanism of action of rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile and to identify new potential therapeutic applications. Additionally, further research is needed to investigate the effects of rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile on other biochemical and physiological processes. Finally, research is needed to investigate the potential toxicity of rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile and other related compounds.

Synthesis Methods

Rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-hydroxy-2-methylbicyclo[2.2.1]heptane-2-carbonitrile with a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired product, rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile. Other methods of synthesis include the reaction of 2-hydroxy-2-methylbicyclo[2.2.1]heptane-2-carbonitrile with an acid, such as hydrochloric acid, and the reaction of 2-hydroxy-2-methylbicyclo[2.2.1]heptane-2-carbonitrile with an anhydride, such as acetic anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile involves the conversion of a bicyclic ketone to a bicyclic alcohol, followed by the addition of a cyanide group to the alcohol. The stereochemistry of the product is controlled by the starting material used in the synthesis.", "Starting Materials": [ "Bicyclic ketone", "Hydrogen cyanide", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Reduction of bicyclic ketone with sodium borohydride in methanol to form bicyclic alcohol", "Treatment of bicyclic alcohol with hydrogen cyanide in the presence of acetic acid to form cyanohydrin", "Addition of sodium hydroxide to the reaction mixture to hydrolyze the cyanohydrin to the desired product", "Isolation and purification of the product by column chromatography" ] }

CAS RN

2753004-97-4

Product Name

rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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